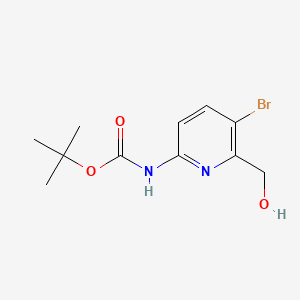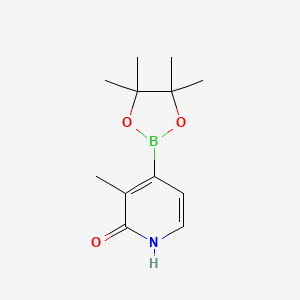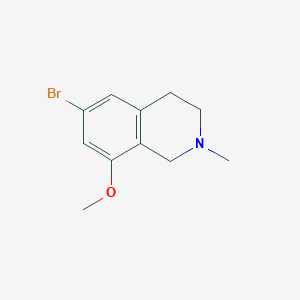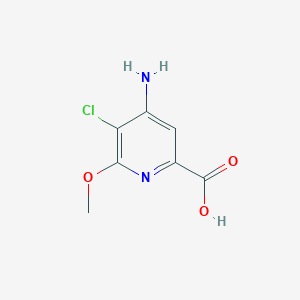
4-Amino-5-chloro-6-methoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloro-6-methoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid group at the 2-position. This particular compound is characterized by the presence of amino, chloro, and methoxy substituents on the pyridine ring, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-6-methoxypicolinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 6-methoxypicolinic acid followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-chloro-6-methoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-amino-5-chloro-6-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 4-amino-5-chloro-6-methoxypyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloro-6-methoxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of herbicides and pesticides due to its ability to interfere with plant growth pathways.
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique substituents allow it to form strong interactions with target proteins, affecting their function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
4-Amino-5-chloro-6-methoxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and methoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7ClN2O3 |
|---|---|
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
4-amino-5-chloro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-5(8)3(9)2-4(10-6)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
GGCNAJNPWFQICN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=N1)C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


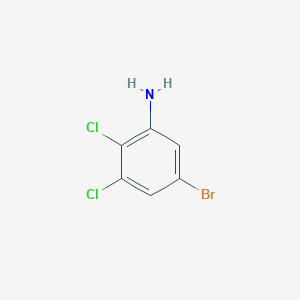
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
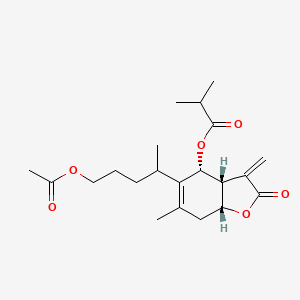
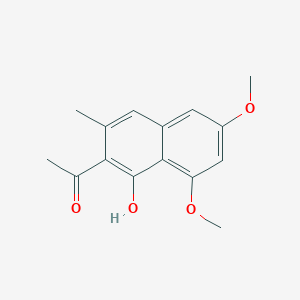
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
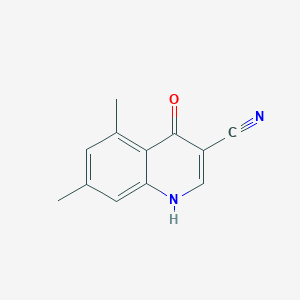
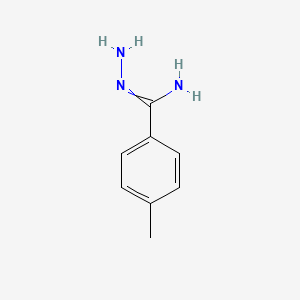
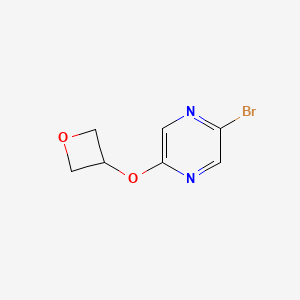
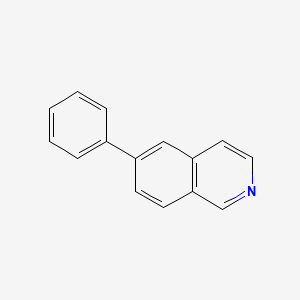
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)

